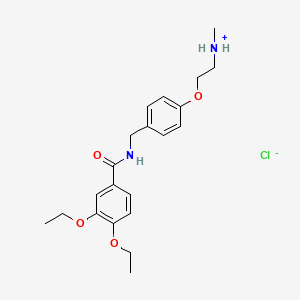

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride

CAS No.: 19457-00-2

Cat. No.: VC18394569

Molecular Formula: C21H29ClN2O4

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19457-00-2 |

|---|---|

| Molecular Formula | C21H29ClN2O4 |

| Molecular Weight | 408.9 g/mol |

| IUPAC Name | 2-[4-[[(3,4-diethoxybenzoyl)amino]methyl]phenoxy]ethyl-methylazanium;chloride |

| Standard InChI | InChI=1S/C21H28N2O4.ClH/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3;/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24);1H |

| Standard InChI Key | FNKYFJUHWHKUSL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCC[NH2+]C)OCC.[Cl-] |

Introduction

Structural Analysis and Molecular Characterization

Core Benzamide Framework

Benzamides are characterized by a benzene ring linked to an amide group. In N-(4-(2-methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride, the core structure is modified with three key substituents:

-

A 3,4-diethoxybenzoyl group attached to the amide nitrogen.

-

A 4-(2-methylaminoethoxy)benzyl group as the N-substituent.

-

A hydrochloride salt formation at the methylamino moiety.

The diethoxy groups at positions 3 and 4 of the benzoyl ring likely enhance lipophilicity and metabolic stability, as observed in similar ethoxy-substituted benzamides . The 2-methylaminoethoxy side chain introduces a tertiary amine, which is protonated in the hydrochloride form, improving aqueous solubility .

Crystallographic and Conformational Features

While no direct crystallographic data exists for this compound, studies on analogous N-substituted benzamides reveal critical trends:

-

Amide Group Geometry: The antiperiplanar orientation of the N–H and C=O bonds is common in benzamides, as seen in N-(2,6-dimethylphenyl)-4-methylbenzamide . This conformation stabilizes intermolecular hydrogen bonding.

-

Aromatic Ring Dihedral Angles: Substituted benzamides often exhibit dihedral angles of 75–80° between aromatic rings, influencing packing efficiency and crystallinity . For example, N-(2,4-dimethylphenyl)-4-methylbenzamide shows a dihedral angle of 75.8° .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis likely involves multi-step reactions, drawing from methodologies used for related benzamides :

Step 1: Formation of the Benzamide Core

-

Coupling of 3,4-diethoxybenzoic acid with 4-(2-methylaminoethoxy)benzylamine via an acyl chloride intermediate.

Step 2: Hydrochloride Salt Formation

-

Treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) protonates the methylamino group, forming the hydrochloride salt .

Key Reaction Parameters

-

Temperature Control: Reflux conditions (70–80°C) are typical for amide bond formation .

-

Solvent Selection: Ethanol or dimethylformamide (DMF) facilitates solubility of intermediates .

-

Purification: Recrystallization from ethanol/water mixtures improves purity, as demonstrated for N-(2,6-dichlorophenyl)-4-methylbenzamide .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: The hydrochloride salt enhances water solubility compared to the free base, critical for bioavailability.

-

Lipophilicity: LogP values for similar diethoxy-substituted benzamides range from 2.5–3.5, indicating moderate membrane permeability .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include:

-

¹H NMR: Key signals would involve:

Challenges and Future Directions

Knowledge Gaps

-

No direct in vivo or clinical data exists for this compound.

-

Structure-activity relationships (SAR) remain speculative without experimental validation.

Recommended Studies

-

Crystallography: Determine crystal structure to elucidate packing interactions.

-

SAR Optimization: Modify the ethoxy and methylamino groups to enhance potency.

-

Toxicology: Assess acute and chronic toxicity profiles in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume